molecular formula C13H9BrN2O3S B8450203 1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-92-8

1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B8450203
CAS RN: 824983-92-8
M. Wt: 353.19 g/mol
InChI Key: PQMKWCXPDVYJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic compound that contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a 3-bromo-benzyl group and a hydroxy group attached to the pyrimidine ring, and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis process. Additionally, studies could be conducted to fully characterize its physical and chemical properties .

properties

CAS RN

824983-92-8

Molecular Formula

C13H9BrN2O3S

Molecular Weight

353.19 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H9BrN2O3S/c14-9-3-1-2-8(6-9)7-15-10-4-5-20-11(10)12(17)16(19)13(15)18/h1-6,19H,7H2

InChI Key

PQMKWCXPDVYJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C3=C(C(=O)N(C2=O)O)SC=C3

Origin of Product

United States

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